molecular formula C16H23NO2 B14577525 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one CAS No. 61609-18-5

2-[4-(Diethylamino)phenoxy]cyclohexan-1-one

Cat. No.: B14577525
CAS No.: 61609-18-5
M. Wt: 261.36 g/mol
InChI Key: GJPMPAYMGKVTRL-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)phenoxy]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one typically involves the reaction of 4-(diethylamino)phenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)phenoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Diethylamino)phenoxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to various biological effects. The phenoxy group may also contribute to the compound’s activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)cyclohexan-1-one: Similar structure but lacks the phenoxy group.

    4,4-Dimethyl-2-cyclohexen-1-one: Different substitution pattern on the cyclohexanone ring.

    1,2-Dimethylcyclohexane: Different substitution pattern and lacks the phenoxy and diethylamino groups.

Uniqueness

2-[4-(Diethylamino)phenoxy]cyclohexan-1-one is unique due to the presence of both the diethylamino and phenoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

61609-18-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[4-(diethylamino)phenoxy]cyclohexan-1-one

InChI

InChI=1S/C16H23NO2/c1-3-17(4-2)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h9-12,16H,3-8H2,1-2H3

InChI Key

GJPMPAYMGKVTRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)OC2CCCCC2=O

Origin of Product

United States

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